molecular formula C5H8O2 B14283060 2-(Hydroxymethyl)but-2-enal CAS No. 139443-51-9

2-(Hydroxymethyl)but-2-enal

Cat. No.: B14283060
CAS No.: 139443-51-9
M. Wt: 100.12 g/mol
InChI Key: LBBCKLBUFAQQQA-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)but-2-enal is an organic compound with the molecular formula C₅H₈O₂. It is an aldehyde with a hydroxymethyl group attached to the second carbon of a but-2-enal backbone. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)but-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with formaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)but-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(Hydroxymethyl)but-2-enoic acid.

    Reduction: 2-(Hydroxymethyl)but-2-enol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-(Hydroxymethyl)but-2-enal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential as a building block in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)but-2-enal involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with various nucleophiles, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    But-2-enal: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.

    2-(Hydroxymethyl)butanal: Has a saturated carbon chain, leading to different reactivity and stability.

    2-(Hydroxymethyl)but-3-enal: The position of the double bond affects its chemical behavior and applications.

Uniqueness

2-(Hydroxymethyl)but-2-enal is unique due to the presence of both an aldehyde and a hydroxymethyl group, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

139443-51-9

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2-(hydroxymethyl)but-2-enal

InChI

InChI=1S/C5H8O2/c1-2-5(3-6)4-7/h2-3,7H,4H2,1H3

InChI Key

LBBCKLBUFAQQQA-UHFFFAOYSA-N

Canonical SMILES

CC=C(CO)C=O

Origin of Product

United States

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